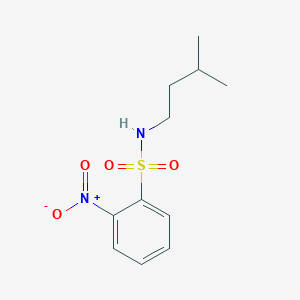
4-(4-ethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, commonly known as EMBO, is a thiazolone derivative that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies related to its potential use as an antibacterial, antifungal, and anticancer agent. In
Wirkmechanismus
The mechanism of action of EMBO involves the inhibition of bacterial and fungal cell wall synthesis. EMBO binds to the active site of the enzyme UDP-N-acetylmuramyl pentapeptide synthetase, which is involved in the synthesis of bacterial and fungal cell walls. This results in the inhibition of cell wall synthesis and ultimately leads to cell death.
In cancer cells, EMBO induces apoptosis by activating the caspase cascade. EMBO also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
EMBO has been shown to have various biochemical and physiological effects. In vitro studies have shown that EMBO inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. EMBO also exhibits antioxidant activity and scavenges free radicals, which can cause oxidative damage to cells.
In addition, EMBO has been shown to have anti-inflammatory activity. Studies have shown that EMBO inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and monocytes.
Vorteile Und Einschränkungen Für Laborexperimente
EMBO has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. EMBO is also stable under normal laboratory conditions and can be stored for extended periods.
However, there are also some limitations to using EMBO in lab experiments. EMBO has low solubility in water, which can make it difficult to use in aqueous-based assays. In addition, EMBO has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For research on EMBO include investigating its potential use as a treatment for multidrug-resistant infections and exploring its use as a potential anticancer agent in combination with other chemotherapy drugs.
Synthesemethoden
The synthesis of EMBO involves the reaction of 4-ethylbenzaldehyde and 2-methylthio-1,3-thiazol-4-one in the presence of a catalyst and a solvent. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of EMBO. The yield of EMBO can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst concentration, and solvent type.
Wissenschaftliche Forschungsanwendungen
EMBO has been extensively studied for its potential use as an antibacterial, antifungal, and anticancer agent. In vitro studies have shown that EMBO exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. EMBO has also shown promising antifungal activity against Candida albicans and Aspergillus niger.
In addition, EMBO has been investigated for its potential anticancer activity. Studies have shown that EMBO inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of EMBO in cancer cells involves the induction of apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-ethylphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-3-9-4-6-10(7-5-9)8-11-12(15)17-13(14-11)16-2/h4-8H,3H2,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXAQNMITBWNGX-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5864433.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5864436.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)
![1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone](/img/structure/B5864444.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)
![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)


![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)
![N-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5864515.png)
![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)
